

LG101506: A Technical Guide to its Molecular Structure and Properties

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Compound of Interest

Compound Name: LG101506

Cat. No.: B1139084

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Abstract

LG101506 is a potent and selective modulator of the Retinoid X Receptor (RXR) with significant therapeutic potential in metabolic diseases and oncology. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of **LG101506**. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Molecular Structure and Physicochemical Properties

LG101506, with the CAS number 331248-11-4, is a synthetic organic small molecule. Its chemical structure is characterized by a substituted phenyl ring linked to a methylocta-trienoic acid chain.

Table 1: Chemical and Physical Properties of **LG101506**

Property	Value	Reference
IUPAC Name	(2E,4E,6Z)-7-(3,5-di-tert-butyl-2-(2,2-difluoroethoxy)phenyl)-3-methylocta-2,4,6-trienoic acid	[1][2][3]
CAS Number	331248-11-4	[1][2][4][5]
Molecular Formula	C25H34F2O3	[1][2][4]
Molecular Weight	420.53 g/mol	[1][2][4][6]
Appearance	Off-white solid	[2][5]
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol.	[2][4]
Purity	≥98%	
Storage	Store at -20°C	[2][4][5]

Synthesis

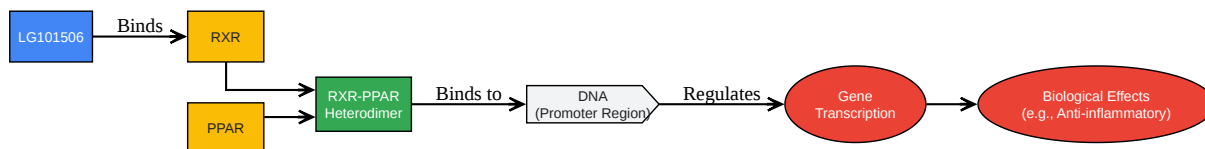
The synthesis of **LG101506** has been carried out by J-Star Research. However, the detailed synthetic protocol is not publicly available.[5]

Biological Activity and Mechanism of Action

LG101506 is a selective modulator of the Retinoid X Receptor (RXR), with a high binding affinity for RXRα (Ki of 2.7 nM).[7] It functions as an RXR agonist, influencing the transcription of various genes involved in metabolic and inflammatory pathways.

Signaling Pathway

LG101506 exerts its effects by binding to RXR, which can form heterodimers with other nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). This binding modulates the expression of target genes.



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Figure 1: Simplified signaling pathway of **LG101506**.

In Vitro Activity

LG101506 has demonstrated significant anti-inflammatory properties in vitro. It effectively inhibits the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 2: In Vitro Biological Activity of **LG101506**

Assay	Cell Line	Treatment	Endpoint	Result	Reference
RXR α Binding	-	-	Ki	2.7 nM	[7]
Anti-inflammatory	RAW264.7	LPS	NO Production	Dose-dependent inhibition	[7]
Anti-inflammatory	RAW264.7	LPS	Cytokine mRNA	Dose-dependent inhibition	[5]

Experimental Protocols

RXR α Competitive Binding Assay (Fluorescence-Based)

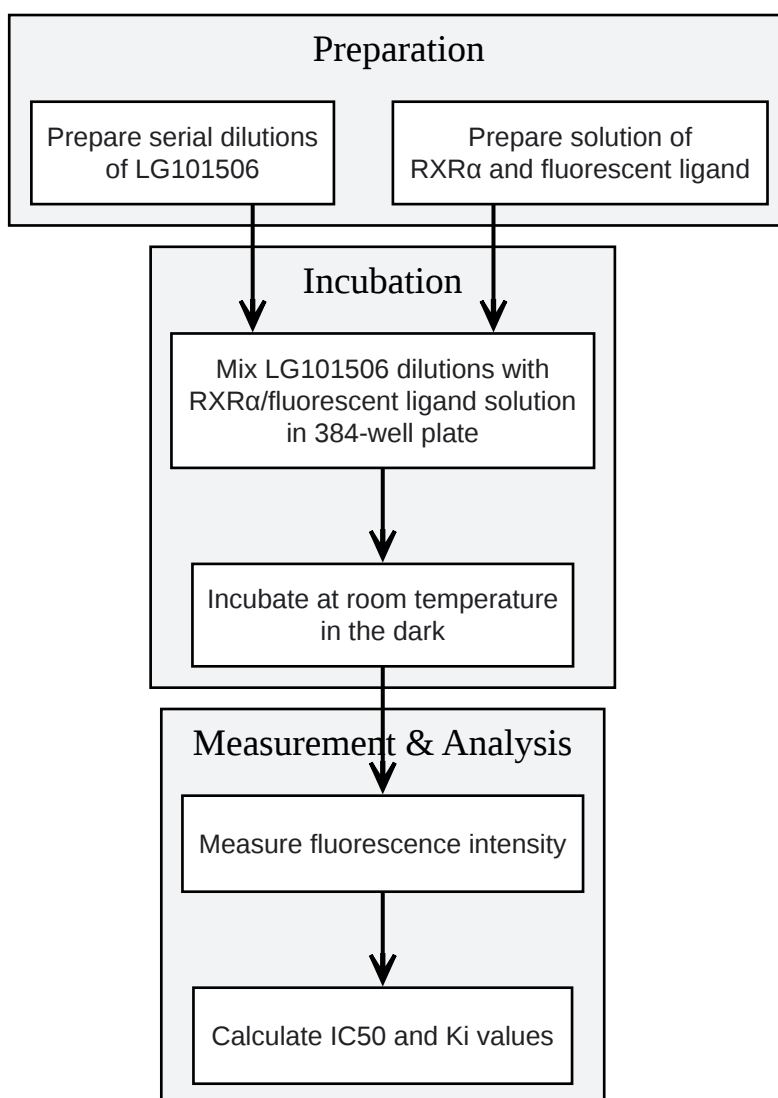
This protocol is adapted from a general method for fluorescence-based RXR competitive binding assays and can be used to determine the binding affinity of **LG101506**.

Objective: To determine the inhibitory constant (K_i) of **LG101506** for RXR α by measuring the displacement of a fluorescent-labeled RXR ligand.

Materials:

- Recombinant human RXR α protein
- Fluorescent-labeled RXR α ligand (e.g., a coumarin-based rexinoid)
- **LG101506**
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 1 mM DTT)
- 384-well black microplates
- Fluorescence plate reader

Workflow:



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Figure 2: Workflow for the RXRα competitive binding assay.

Procedure:

- Prepare a series of dilutions of **LG101506** in assay buffer.
- In a 384-well plate, add the RXRα protein and the fluorescent-labeled RXR ligand to each well.
- Add the different concentrations of **LG101506** to the wells. Include control wells with no **LG101506** (maximum fluorescence) and wells with a saturating concentration of a known

unlabeled RXR ligand (background fluorescence).

- Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
- Plot the fluorescence intensity against the logarithm of the **LG101506** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Cells

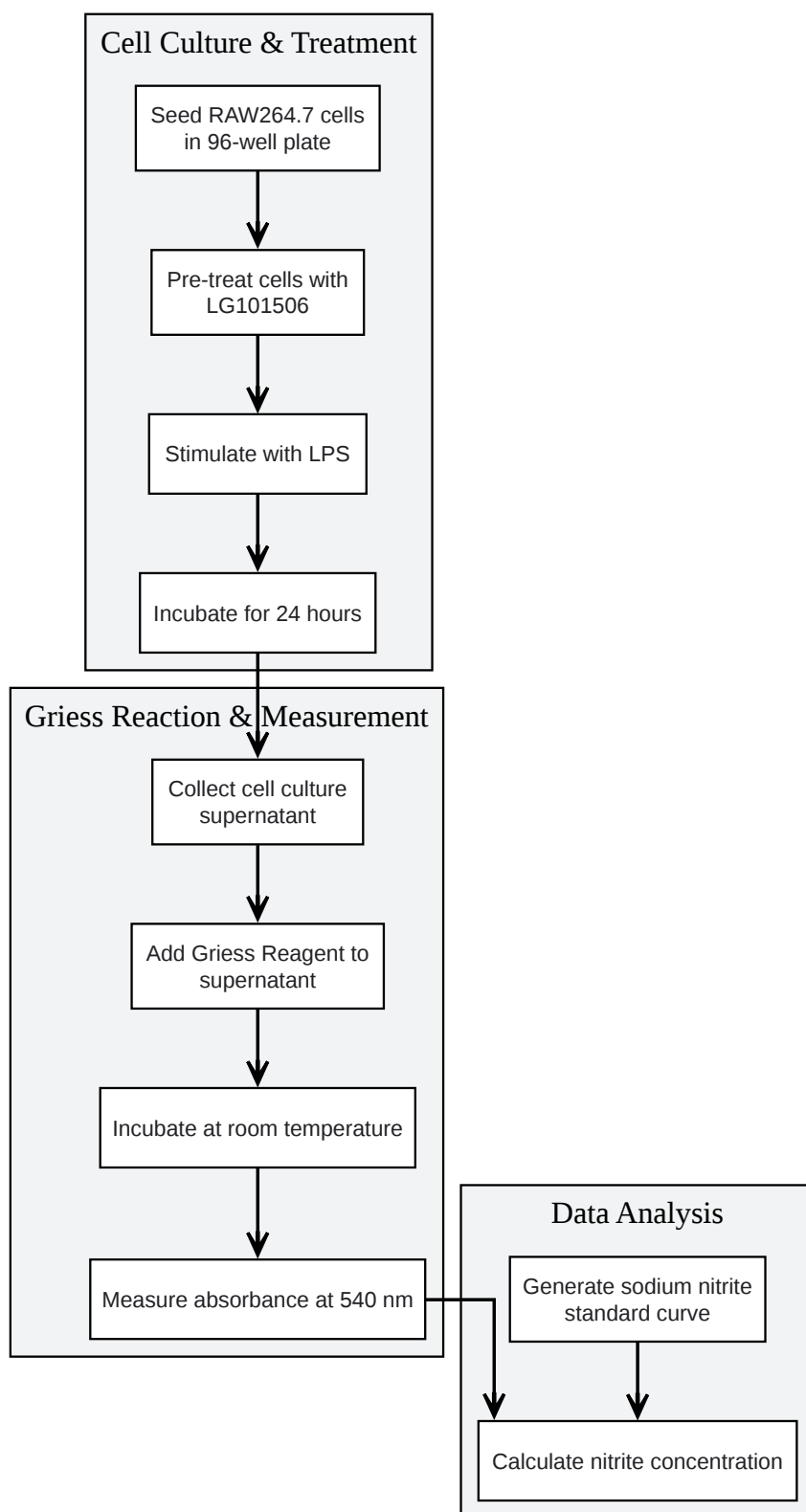
Objective: To quantify the inhibitory effect of **LG101506** on nitric oxide production by macrophages.

Materials:

- RAW264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- **LG101506**
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates

- Microplate reader

Workflow:



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